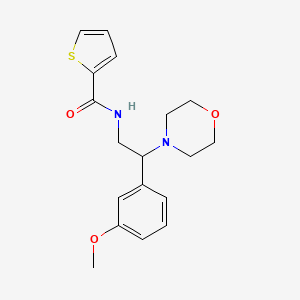

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-carboxamide

Description

N-(2-(3-Methoxyphenyl)-2-Morpholinoethyl)thiophene-2-carboxamide is a synthetic compound featuring a thiophene carboxamide core linked to a 3-methoxyphenyl group and a morpholinoethyl side chain. The morpholino moiety (a six-membered ring containing oxygen and nitrogen) enhances solubility and may influence pharmacokinetic properties, while the 3-methoxyphenyl group could modulate steric and electronic interactions with biological targets.

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-22-15-5-2-4-14(12-15)16(20-7-9-23-10-8-20)13-19-18(21)17-6-3-11-24-17/h2-6,11-12,16H,7-10,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRWGNBWAHCEJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a thiazole ring, which this compound contains, have been found to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways depending on their specific structure. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Key Comparative Analyses

Substituent Effects on Bioactivity

- Morpholinoethyl Group: Present in the target compound and several analogs (e.g., ), this group likely improves solubility and membrane permeability. In , its inclusion correlated with cytotoxic effects, suggesting a role in enhancing cellular uptake.

- Methoxy Positioning: The target compound’s 3-methoxyphenyl group contrasts with 4-methoxy derivatives (e.g., ).

- Nitro vs. Non-Nitro Derivatives: Nitrothiophene carboxamides (e.g., ) exhibit antibacterial activity linked to the nitro group’s electron-withdrawing effects. The absence of this group in the target compound may reduce antibacterial potency but mitigate toxicity risks.

Pharmacological Hypotheses

- Anticancer Potential: Morpholinoethyl-thiophene hybrids (e.g., ) demonstrate cytotoxicity, implying the target compound may share this activity.

- Antimicrobial Activity : While nitro-substituted thiophenes () are antibacterial, the target’s 3-methoxyphenyl group could redirect activity toward fungal or antiparasitic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.